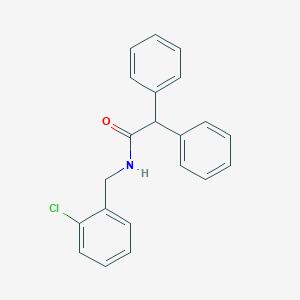

N-(2-chlorobenzyl)-2,2-diphenylacetamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

443636-12-2 |

|---|---|

Molecular Formula |

C21H18ClNO |

Molecular Weight |

335.8g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2,2-diphenylacetamide |

InChI |

InChI=1S/C21H18ClNO/c22-19-14-8-7-13-18(19)15-23-21(24)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20H,15H2,(H,23,24) |

InChI Key |

KNNWHLIQUIHMKN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide, a compound of interest in medicinal chemistry due to the established biological activities of related diphenylacetamide derivatives. This document outlines the probable synthetic routes, detailed experimental protocols based on analogous reactions, and predicted characterization data.

Introduction

This compound belongs to the class of N-substituted acetamides. Derivatives of diphenylacetamide have been investigated for a range of biological activities, including antimicrobial and analgesic properties. The synthesis of this target molecule involves the formation of an amide bond between a 2,2-diphenylacetyl moiety and a 2-chlorobenzylamine moiety. This guide will detail the most likely and effective methods to achieve this synthesis.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through two primary and reliable methods: the reaction of an acid chloride with an amine, or the direct coupling of a carboxylic acid and an amine using a coupling agent.

Caption: Proposed synthetic routes to this compound.

Experimental Protocols

The following are detailed experimental protocols for the two proposed synthetic routes. These are based on established procedures for similar amide bond formations.

Method 1: From 2,2-Diphenylacetyl Chloride

This method involves the conversion of 2,2-diphenylacetic acid to its more reactive acid chloride, followed by reaction with 2-chlorobenzylamine.

Step 1: Synthesis of 2,2-Diphenylacetyl Chloride

-

To a solution of 2,2-diphenylacetic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield crude 2,2-diphenylacetyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve 2-chlorobenzylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 2,2-diphenylacetyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Method 2: Direct Amide Coupling

This method avoids the isolation of the acid chloride by using a coupling agent to activate the carboxylic acid in situ.

-

Dissolve 2,2-diphenylacetic acid (1 equivalent), 2-chlorobenzylamine (1.1 equivalents), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in an anhydrous aprotic solvent like DCM or DMF.

-

An activating agent such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) (0.1 equivalents) can be added to improve the reaction rate and reduce side reactions.

-

Add a base like triethylamine (1.2 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 12-48 hours, monitoring completion by TLC.

-

If using DCC, a urea byproduct will precipitate; filter this solid from the reaction mixture.

-

Work up the filtrate by washing with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by recrystallization or column chromatography as described in Method 1.

An In-depth Technical Guide to the Chemical Properties of N-(2-chlorobenzyl)-2,2-diphenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and potential biological relevance of N-(2-chlorobenzyl)-2,2-diphenylacetamide. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide consolidates information from structurally related analogs and precursors to provide a robust profile for research and development purposes.

Chemical Identity and Properties

This compound is a derivative of 2,2-diphenylacetamide, featuring a 2-chlorobenzyl group attached to the amide nitrogen. Its chemical properties can be inferred from its constituent parts and related known compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 2,2-Diphenylacetamide (CAS: 4695-13-0)[1][2][3] | 2-Chlorobenzyl chloride (CAS: 611-19-8)[4][5][6] | 2-Chlorobenzylamine (CAS: 89-97-4)[7][8][9][10] |

| IUPAC Name | This compound | 2,2-diphenylacetamide | 1-chloro-2-(chloromethyl)benzene | (2-chlorophenyl)methanamine |

| Synonyms | - | Diphenylacetic acid amide | α,2-Dichlorotoluene | o-Chlorobenzylamine |

| CAS Number | Not available | 4695-13-0 | 611-19-8 | 89-97-4 |

| Molecular Formula | C₂₁H₁₈ClNO | C₁₄H₁₃NO | C₇H₆Cl₂ | C₇H₈ClN |

| Molecular Weight ( g/mol ) | 335.83 | 211.26 | 161.03 | 141.60 |

| Melting Point (°C) | Data not available | 154-158 | -17 | Data not available |

| Boiling Point (°C) | Data not available | Data not available | 213-214 | 103-104 @ 11 mmHg |

| Appearance | Predicted: White to off-white solid | White to cream crystalline powder | Colorless liquid | Colorless to light yellow liquid |

| Solubility | Predicted: Soluble in organic solvents (e.g., DMSO, DMF, alcohols), insoluble in water | Soluble in hot alcohol, ether; slightly soluble in benzene; insoluble in water | Insoluble in water | Slightly soluble in water |

| Density (g/mL) | Data not available | Data not available | 1.274 at 25 °C | 1.173 at 25 °C |

Proposed Synthesis: Experimental Protocol

The synthesis of this compound can be achieved through the N-alkylation of 2,2-diphenylacetamide with 2-chlorobenzyl chloride. This method is a common and effective way to form N-substituted amides.

2.1. Materials and Reagents

-

2,2-Diphenylacetamide

-

2-Chlorobenzyl chloride

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

TLC plates (silica gel 60 F₂₅₄)

-

Silica gel for column chromatography

2.2. Reaction Procedure

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2-diphenylacetamide (1.0 eq).

-

Deprotonation: Add anhydrous DMF or THF to dissolve the starting material. Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) or powdered potassium hydroxide (2.0 eq) portion-wise. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the amide anion.

-

Alkylation: Add 2-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

3.1. Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

3.2. Conceptual Structure-Activity Relationship (SAR)

While no specific signaling pathways have been identified for this compound, the broader class of N-benzyl acetamides has shown potential as anticonvulsant agents. The following diagram illustrates a conceptual structure-activity relationship based on available literature.

Caption: Conceptual SAR for N-benzyl acetamide anticonvulsants.

Potential Biological Activity

Derivatives of N-benzyl acetamides have been investigated for their pharmacological effects. Notably, several studies have highlighted the anticonvulsant properties of this class of compounds. Research on related structures suggests that the N-benzyl moiety, in combination with a substituted acetamide core, can confer significant protection against maximal electroshock (MES)-induced seizures in preclinical models. The specific activity of this compound has not been reported, but its structural similarity to known anticonvulsants makes it a compound of interest for further investigation in this area. The diphenylacetamide group is also a feature of some centrally acting agents, suggesting potential for neurological applications.

Conclusion

This compound is a compound for which direct experimental data is scarce. However, based on the well-established chemistry of its structural components, a reliable synthetic route via N-alkylation of 2,2-diphenylacetamide can be proposed. The chemical properties are predicted to be in line with similar N-substituted diphenylacetamides. The structural relationship to known anticonvulsant agents suggests that this molecule may be a valuable candidate for further pharmacological screening and drug development efforts in the field of neurology. This guide provides a foundational framework for researchers to initiate studies on this compound.

References

- 1. 2,2-Diphenylacetamide | C14H13NO | CID 78420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-DIPHENYLACETAMIDE | 4695-13-0 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 2-Chlorobenzyl chloride Online | 2-Chlorobenzyl chloride Manufacturer and Suppliers [scimplify.com]

- 5. 2-Chlorobenzyl chloride | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chlorobenzyl chloride | 611-19-8 [chemicalbook.com]

- 7. 2-Chlorobenzylamine | C7H8ClN | CID 66648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cymitquimica.com [cymitquimica.com]

- 9. 2-Chlorobenzylamine | 89-97-4 [chemicalbook.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

In-depth Technical Guide: The Mechanism of Action of N-(2-chlorobenzyl)-2,2-diphenylacetamide

A comprehensive review of the available scientific literature reveals a significant lack of data regarding the mechanism of action, biological targets, and pharmacological properties of the specific compound N-(2-chlorobenzyl)-2,2-diphenylacetamide. Despite a thorough search of scientific databases and literature, no experimental studies detailing its biological effects or molecular interactions were identified.

This absence of information prevents the construction of a detailed technical guide as requested. Key elements such as quantitative data for structure-activity relationships, experimental protocols from published studies, and established signaling pathways are not available in the public domain for this particular molecule.

While information on structurally related compounds exists, direct extrapolation of their mechanisms of action to this compound would be scientifically unsound without direct experimental evidence. For instance, studies on various derivatives of diphenylacetamide have explored their potential as analgesic, antimicrobial, and anticonvulsant agents. However, the specific substitutions on the benzyl and acetamide moieties are critical in determining the biological activity and molecular targets.

For researchers, scientists, and drug development professionals interested in this molecule, the current landscape represents a completely unexplored area. Any investigation into the pharmacological effects of this compound would be novel and foundational.

Future Research Directions

Given the lack of existing data, a logical workflow for initiating research on this compound would involve a series of foundational experiments. The following diagram outlines a potential high-level experimental workflow for characterizing the mechanism of action of a novel compound like this compound.

Caption: A generalized experimental workflow for novel compound characterization.

This whitepaper must conclude that this compound is a largely uncharacterized molecule. The absence of published data makes it impossible to provide an in-depth technical guide on its mechanism of action at this time. The path forward for understanding this compound lies in foundational research to establish its basic pharmacological profile.

A Technical Guide to the Structure-Activity Relationships of Diphenylacetamide Analogs for Drug Discovery

Introduction

The N-acetamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. This guide explores the structure-activity relationships of several classes of N-substituted acetamide derivatives, focusing on how modifications to the N-benzyl, diphenyl, and phenylpiperazinyl moieties, as well as substitutions on the aromatic rings, impact their pharmacological profiles. The classes of compounds reviewed include sigma receptor ligands, cyclo-oxygenase (COX) inhibitors with analgesic properties, and anticonvulsant agents. Understanding the SAR of these related molecules provides valuable insights for the rational design of novel therapeutics.

Structure-Activity Relationship Studies of Related Compounds

2.1. N-(1-benzylpiperidin-4-yl)phenylacetamide Derivatives as Sigma Receptor Ligands

A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have been synthesized and evaluated for their affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. The unsubstituted parent compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, demonstrated high affinity and selectivity for σ1 receptors.

Key SAR Findings:

-

Substitution on the Phenylacetamide Aromatic Ring:

-

In general, 3-substituted compounds exhibited higher affinity for both σ1 and σ2 receptors compared to their 2- and 4-substituted counterparts.

-

Halogen substitution generally increased affinity for σ2 receptors while maintaining similar affinity for σ1 receptors.

-

Electron-donating groups like hydroxyl (OH), methoxy (OMe), or amine (NH2) resulted in weaker affinity for σ2 receptors and moderate affinity for σ1 receptors.

-

-

Selectivity for σ1 Receptors:

-

The trend for σ1 selectivity for halogen, nitro (NO2), and methoxy substitutions was 3 > 2 ≈ 4.

-

The 2-fluoro substituted analog showed the highest selectivity for σ1 receptors.

-

Table 1: Binding Affinities (Ki, nM) of N-(1-benzylpiperidin-4-yl)phenylacetamide Analogs for Sigma Receptors

| Compound | Substitution | σ1 Ki (nM) | σ2 Ki (nM) |

| 1 | Unsubstituted | 3.90 | 240 |

| 5 | 3-Cl | Data not specified | Data not specified |

| 9 | 3-Br | Data not specified | Data not specified |

| 11 | 2-F | 3.56 | 667 |

| 20 | 3-NO2 | Data not specified | Data not specified |

Note: Specific Ki values for all compounds were not available in the provided search results, but the general trends are described.

2.2. 2-Chloro-N,N-diphenylacetamide Derivatives as Analgesics

Novel 2-chloro-N,N-diphenylacetamide derivatives have been synthesized and evaluated for their analgesic activity, with a proposed mechanism of action involving the inhibition of cyclo-oxygenase (COX) enzymes.

Key SAR Findings:

-

A derivative, AKM-2 (N-(4-(diphenylamino) thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide), which incorporates a methyl group at the meta-position of the benzaldehyde ring, exhibited significant analgesic effects compared to the standard drug, diclofenac sodium.[1]

-

Docking studies suggest that AKM-2 binds to both COX-1 and COX-2 enzymes, with interactions similar to those of diclofenac.[1]

Table 2: Analgesic Activity of 2-Chloro-N,N-diphenylacetamide Derivatives

| Compound | Key Structural Feature | Analgesic Activity |

| AKM-1 | 2-hydroxybenzylidene | Least active |

| AKM-2 | 3-methylbenzylidene | Most potent |

| AKM-3 | Structure not specified | Data not specified |

2.3. N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives as Anticonvulsants

A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were designed as analogs of anticonvulsant pyrrolidine-2,5-diones and evaluated for their efficacy in animal models of epilepsy.

Key SAR Findings:

-

Substituent on the Anilide Moiety: The nature of the substituent at the 3-position of the anilide ring was critical for anticonvulsant activity.

-

3-(Trifluoromethyl)anilide derivatives generally displayed significantly higher anticonvulsant protection compared to 3-chloroanilide analogs, which were largely inactive.[2]

-

Lipophilicity: More lipophilic molecules showed activity at later time points (4 hours), while less lipophilic compounds were effective earlier (0.5 hours).[2]

Table 3: Anticonvulsant Activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives in the Maximal Electroshock (MES) Test

| Compound | Anilide Substituent | Dose (mg/kg) | Time (h) | Activity |

| 3-11 | 3-Chloro | - | - | Generally inactive |

| 12 | 3-Chloro (with 4-methylpiperazine) | 100 | 0.5 | Active |

| 13 | 3-Chloro (with morpholine) | 100 | 0.5 | Active |

| 300 | 4 | Active | ||

| 14-24 | 3-(Trifluoromethyl) | - | - | Generally active |

| 24 | 3-(Trifluoromethyl) (with morpholine) | 100 | 0.5 | Active |

Experimental Protocols

3.1. General Synthesis of 2-Chloro-N,N-diphenylacetamide Derivatives

A common synthetic route involves the chloroacetylation of a parent amine.

-

Synthesis of 2-chloro-N,N-diphenylacetamide: Diphenylamine is dissolved in a suitable solvent like toluene, and chloroacetyl chloride is added. The reaction mixture is refluxed, followed by quenching with ice and precipitation of the product. The crude product is then filtered, washed, and recrystallized.[3]

-

Further Derivatization: The resulting 2-chloro-N,N-diphenylacetamide can be further modified. For example, the chlorine can be displaced by reacting with hydrazine hydrate in methanol under reflux to yield 2-hydrazino-N,N-diphenylacetamide.[3] This intermediate can then be reacted with various aromatic aldehydes to produce a library of derivatives.[3]

3.2. Synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives

These compounds are typically synthesized via an alkylation reaction.

-

Preparation of Alkylating Reagents: Starting materials like 2-chloro-1-(3-chlorophenyl)ethanone are prepared by the acylation of the corresponding aniline with 2-chloroacetyl chloride in a biphasic system (e.g., dichloromethane and aqueous sodium hydroxide) at low temperatures.[2]

-

Alkylation: The final compounds are synthesized by reacting the appropriate amine with the prepared alkylating reagent in a solvent such as dry acetone, in the presence of a base like potassium carbonate and a catalytic amount of potassium iodide, with heating.[2]

3.3. In Vitro and In Vivo Evaluation

-

Sigma Receptor Binding Assays: The affinity of compounds for sigma receptors is typically determined through radioligand binding assays using cell membrane preparations expressing the receptors.

-

Analgesic Activity (Hot Plate Method): This in-vivo method is used to screen for analgesic action. Animals are placed on a heated surface, and the latency to a response (e.g., licking a paw or jumping) is measured before and after administration of the test compound.[1]

-

Anticonvulsant Screening:

-

Maximal Electroshock (MES) Test: This is a standard screening test for generalized tonic-clonic seizures.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that may be effective against absence seizures.

-

6-Hz Psychomotor Seizure Test: This model is used to evaluate potential efficacy against therapy-resistant partial seizures.[2][4]

-

-

Molecular Docking: Computational studies are often employed to predict the binding modes and affinities of compounds to their biological targets, such as COX enzymes.[1] This involves preparing 3D structures of the ligands and the target protein and using software to simulate their interaction.[1]

Visualizations

Diagram 1: General Synthetic Pathway for 2-Chloro-N,N-diphenylacetamide Derivatives

Caption: Synthetic route to 2-chloro-N,N-diphenylacetamide derivatives.

Diagram 2: Logical Flow of SAR for Anticonvulsant N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides

Caption: Decision tree for anticonvulsant activity based on SAR.

Conclusion

The structure-activity relationships of diphenylacetamide and related N-acetamide derivatives are highly dependent on the specific scaffold and the nature and position of substituents. For sigma receptor ligands, the substitution pattern on the phenylacetamide ring dictates both affinity and selectivity. In the case of analgesic 2-chloro-N,N-diphenylacetamide analogs, specific substitutions on a benzylidene moiety appear to be crucial for potency. For anticonvulsant N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides, the electronic nature of the substituent on the anilide ring is a key determinant of activity. While direct data on N-(2-chlorobenzyl)-2,2-diphenylacetamide is lacking, the findings presented in this guide offer a solid starting point for the design and synthesis of novel analogs with potentially interesting pharmacological profiles. Future work should focus on synthesizing the title compound and its derivatives and evaluating them in a battery of biological assays to elucidate their specific SAR.

References

- 1. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation : Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Discovery and Synthesis of Novel Acetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The acetamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile building block for the development of a wide array of therapeutic agents. Its unique chemical properties allow for diverse structural modifications, leading to compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of recent discoveries, synthesis protocols, and biological evaluations of novel acetamide derivatives, offering a valuable resource for professionals engaged in drug discovery and development.

Key Classes of Bioactive Acetamide Derivatives and Their Therapeutic Potential

Recent research has focused on the development of several classes of acetamide derivatives, each targeting specific biological pathways implicated in various diseases.

-

Flavonoid Acetamide Derivatives: These compounds have shown promise as antioxidant and anti-inflammatory agents. The acetamide moiety is often introduced to the flavonoid backbone to enhance bioavailability and modulate physicochemical properties.

-

N-Substituted Acetamide Derivatives: This class has yielded potent and selective antagonists for various receptors, including the P2Y14 receptor, which is involved in inflammatory responses.

-

Heterocyclic Acetamide Derivatives: The incorporation of heterocyclic rings, such as thiazole and pyrazole, into the acetamide structure has led to the discovery of potent inhibitors of enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation and pain management.

-

Acetamide-Based Heme Oxygenase-1 (HO-1) Inhibitors: These derivatives are being explored for their potential in cancer therapy due to their ability to modulate the activity of HO-1, an enzyme implicated in tumor cell survival.

Quantitative Bioactivity Data

The following tables summarize key quantitative data for representative novel acetamide derivatives, providing a comparative overview of their biological activities.

Table 1: Bioavailability and Antioxidant Activity of Flavonoid Acetamide Derivatives

| Compound Class | Unmodified Flavonoids (UFs) - Bioavailability (%) | Flavonoid Acetamide Derivatives (FAs) - Bioavailability (%) | UFs - DPPH IC50 (μM) | FAs - DPPH IC50 (μM) |

| Quercetin, Apigenin, Fisetin, Kaempferol, Luteolin Derivatives | 10.78 - 19.29[1][2] | 20.70 - 34.87[1][2] | 2.19 - 13.03[1][2] | 33.83 - 67.10[1][2] |

Table 2: Inhibitory Activity of N-Substituted Acetamide Derivatives

| Compound | Target | IC50 |

| I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide) | P2Y14 Receptor | 0.6 nM |

Table 3: Inhibitory Activity of Acetamide-Based Heme Oxygenase-1 (HO-1) Inhibitors

| Compound | HO-1 IC50 (μM) | HO-2 IC50 (μM) | Selectivity (HO-2/HO-1) |

| 7i (N-methyl derivative) | 0.9 | Not Reported | Not Reported |

| 7o | 1.20 | 11.19 | ~9.3 |

| 7p | 8.0 | 24.71 | ~3.1 |

| 7n (4-iodo-monosubstituted derivative) | 0.95 | 45.89 | ~48.3 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key classes of acetamide derivatives.

General Synthesis of Flavonoid Acetamide Derivatives.[1][2]

This protocol describes the sequential modification of flavonoid hydroxyl groups into acetamide moieties.

Step 1: Synthesis of Flavonoid Ethyl Acetate Intermediate

-

Dissolve the flavonoid (e.g., quercetin, 1 equivalent) in dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (K2CO3, 10 equivalents) to the solution.

-

Add ethyl chloroacetate (10 equivalents) dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain the flavonoid ethyl acetate intermediate.

Step 2: Saponification of the Ester Intermediate

-

Dissolve the flavonoid ethyl acetate intermediate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 5 equivalents) to the solution.

-

Stir the mixture at room temperature for 12 hours.

-

Acidify the reaction mixture with 1N HCl to a pH of 2-3 to precipitate the carboxylic acid derivative.

-

Filter the precipitate, wash with water, and dry.

Step 3: Formation of the Acid Chloride

-

Suspend the carboxylic acid derivative (1 equivalent) in dichloromethane (DCM).

-

Add thionyl chloride (SOCl2, 10 equivalents) dropwise.

-

Add a catalytic amount of DMF.

-

Reflux the mixture for 4 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

Step 4: Amidation to Yield Flavonoid Acetamide

-

Dissolve the acid chloride intermediate in acetone.

-

Add an excess of aqueous ammonia solution dropwise.

-

Stir the mixture at room temperature for 2 hours.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final flavonoid acetamide derivative.

-

Purify the product using column chromatography.

Synthesis of N-Substituted Acetamide Derivatives as P2Y14R Antagonists

The synthesis of these derivatives typically involves the coupling of a substituted phenoxyacetic acid with a suitable amine.

General Procedure:

-

To a solution of a substituted phenoxyacetic acid (1 equivalent) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired amine (e.g., a substituted benzimidazole, 1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted acetamide derivative.

Synthesis of Acetamide-Based Heme Oxygenase-1 (HO-1) Inhibitors.[3]

The synthesis of these inhibitors often involves a two-step process starting with the formation of an α-bromo-acetamide intermediate.

Step 1: Synthesis of N-substituted α-bromo-acetamide Intermediate

-

Dissolve the appropriate primary or secondary amine (1 equivalent) and triethylamine (TEA, 1.2 equivalents) in dry acetonitrile.

-

Cool the solution in an ice bath.

-

Add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-bromo-acetamide intermediate, which can be used in the next step without further purification.

Step 2: Aliphatic Nucleophilic Substitution with Imidazole

-

Dissolve the α-bromo-acetamide intermediate (1 equivalent) in dry DMF.

-

Add potassium carbonate (K2CO3, 2 equivalents) to the solution.

-

Add imidazole (1.2 equivalents) to the mixture.

-

Stir the reaction at room temperature for 2 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography on silica gel.

Signaling Pathways and Discovery Workflow

Understanding the signaling pathways modulated by acetamide derivatives and the workflow of their discovery is crucial for rational drug design and development.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by certain classes of acetamide derivatives.

Caption: COX-2 Signaling Pathway and Inhibition by Acetamide Derivatives.

Caption: P2Y14 Receptor Signaling and Antagonism by N-Substituted Acetamides.

Drug Discovery and Development Workflow

The discovery of novel acetamide derivatives follows a structured workflow, from initial screening to lead optimization and preclinical studies.

Caption: General Workflow for the Discovery and Development of Acetamide-Based Drugs.

Conclusion

The acetamide scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The synthetic versatility of this functional group allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective modulators of various biological targets. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists, aiming to accelerate the discovery and development of the next generation of acetamide-based medicines. The ongoing exploration of new derivatives and their mechanisms of action promises to further expand the therapeutic landscape and address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide, a compound of interest in medicinal chemistry and materials science. The protocol is based on established methods for amide synthesis, specifically the reaction of an acid chloride with an amine.

Introduction

This compound is an amide derivative that incorporates a diphenylacetamide moiety and a 2-chlorobenzyl group. Amide synthesis is a fundamental transformation in organic chemistry, and the formation of the amide bond is a key step in the synthesis of numerous pharmaceuticals, natural products, and polymers. The protocol described herein details a two-step process: the formation of the 2,2-diphenylacetyl chloride intermediate and its subsequent reaction with 2-chlorobenzylamine to yield the target compound.

Reaction Scheme

The synthesis proceeds through a two-step reaction. First, 2,2-diphenylacetic acid is converted to its more reactive acid chloride derivative, 2,2-diphenylacetyl chloride, using a chlorinating agent such as thionyl chloride. In the second step, the isolated 2,2-diphenylacetyl chloride is reacted with 2-chlorobenzylamine in the presence of a base to neutralize the hydrogen chloride byproduct and drive the reaction to completion.

Step 1: Synthesis of 2,2-Diphenylacetyl chloride

Step 2: Synthesis of this compound

Experimental Protocol

3.1. Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) |

| 2,2-Diphenylacetic acid | 117-34-0 | C₁₄H₁₂O₂ | 212.24 |

| Thionyl chloride (SOCl₂) | 7719-09-7 | Cl₂OS | 118.97 |

| 2-Chlorobenzylamine | 89-97-4 | C₇H₈ClN | 141.60 |

| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |

| Hydrochloric acid (HCl) | 7647-01-0 | HCl | 36.46 |

| Sodium bicarbonate (NaHCO₃) | 144-55-8 | CHNaO₃ | 84.01 |

3.2. Step-by-Step Protocol

Step 1: Synthesis of 2,2-Diphenylacetyl chloride [1]

-

To a stirred solution of 2,2-diphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure to obtain crude 2,2-diphenylacetyl chloride as an oil or low-melting solid.

-

The crude product can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve 2-chlorobenzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of the crude 2,2-diphenylacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization Data (Expected)

The following are expected analytical data for the final product, this compound. Actual results should be confirmed by analysis.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the diphenyl and chlorobenzyl groups, a singlet for the methine proton of the diphenylacetyl group, a doublet for the methylene protons of the benzyl group, and a broad singlet for the N-H proton. |

| ¹³C NMR | Peaks for the carbonyl carbon, the methine carbon, the methylene carbon, and the aromatic carbons. |

| IR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-H stretching of aromatic and aliphatic groups. |

| Mass Spec (m/z) | A molecular ion peak corresponding to the mass of the product (C₂₁H₁₈ClNO). |

| Melting Point | A sharp melting point is expected for a pure crystalline solid. |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Thionyl chloride is a corrosive and toxic reagent. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Hydrochloric acid is corrosive. Handle with care.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols: Spectroscopic Analysis of N-(2-chlorobenzyl)-2,2-diphenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed spectroscopic analysis of N-(2-chlorobenzyl)-2,2-diphenylacetamide, a compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental data for this specific molecule, this application note presents predicted ¹H NMR, ¹³C NMR, and mass spectrometry data based on the analysis of structurally similar compounds. Detailed, standardized protocols for acquiring NMR and mass spectra are also provided to guide researchers in the experimental characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of analogous compounds, primarily 2,2-diphenylacetamide and derivatives of 2-chloroaniline.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 14H | Aromatic protons (2x Phenyl, 1x Chlorophenyl) |

| ~ 6.50 | t (broad) | 1H | N-H (amide) |

| ~ 5.10 | s | 1H | CH (Ph)₂ |

| ~ 4.50 | d | 2H | N-CH₂ -Ar |

Note: Chemical shifts are approximate and coupling constants are not predicted. The broadness of the N-H signal is expected due to quadrupole broadening and potential for hydrogen bonding.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 172.0 | C=O (amide) |

| ~ 140.0 | Quaternary C (ipso-C of Phenyl rings) |

| ~ 134.0 | Quaternary C (C-Cl of Chlorophenyl ring) |

| ~ 127.0 - 130.0 | Aromatic C-H |

| ~ 58.0 | C H(Ph)₂ |

| ~ 43.0 | N-C H₂-Ar |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Assignment |

| 335.1 | [M]⁺ (for ³⁵Cl) |

| 337.1 | [M+2]⁺ (isotope peak for ³⁷Cl) |

| 167.1 | [CH(Ph)₂]⁺ |

| 125.1 | [CH₂-C₆H₄Cl]⁺ |

Experimental Protocols

The following are standard protocols for the acquisition of NMR and mass spectrometry data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR Spectrometer (e.g., Bruker Avance 500 MHz)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS as an internal standard (0 ppm).

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

Mass Spectrometer (e.g., Agilent GC-MS or a direct infusion ESI-MS)

-

Sample of this compound

-

Appropriate solvent (e.g., methanol, acetonitrile)

Procedure (Direct Infusion Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ionization mode to positive (or negative, if appropriate).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

If fragmentation data is required, perform tandem MS (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of the target compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Caption: Relationship between the compound and the information obtained from different spectroscopic techniques.

Application Notes and Protocols for N-(2-chlorobenzyl)-2,2-diphenylacetamide in In Vivo Animal Studies

A comprehensive search of publicly available scientific literature and databases has revealed no specific in vivo animal studies, mechanism of action, pharmacokinetic data, or toxicological information for the compound N-(2-chlorobenzyl)-2,2-diphenylacetamide.

Therefore, it is not possible to provide detailed, evidence-based application notes and protocols as requested. The creation of such documents requires existing research data to ensure accuracy, safety, and reproducibility.

Context from Related Compounds:

While no data exists for the specific molecule of interest, research has been conducted on structurally related acetamide derivatives. These studies may offer a general understanding of the potential biological activities of this class of compounds, but it is crucial to note that minor structural changes can lead to significant differences in biological effects. The information below is for contextual purposes only and should not be extrapolated to this compound.

-

Analgesic and Anti-inflammatory Activity: Some derivatives of 2-chloro-N,N-diphenylacetamide have been synthesized and evaluated for their analgesic properties. These studies suggest that some compounds in this family may interact with cyclooxygenase (COX) enzymes, which are involved in pain and inflammation pathways.[1][2]

-

Anticonvulsant Activity: Various N-phenylacetamide derivatives have been investigated for their potential as anticonvulsant agents.[3][4] These studies often involve screening in animal models of epilepsy, such as the maximal electroshock (MES) test.[3][4]

-

Antimicrobial Activity: Diphenylamine derivatives, the core structure of the compound , have been explored for their antimicrobial and antifungal properties.[2]

Proposed General Workflow for In Vivo Evaluation of a Novel Acetamide Derivative:

Should a researcher wish to investigate the in vivo properties of this compound, a general workflow would need to be established. The following diagram illustrates a hypothetical experimental workflow for such a study.

Caption: A generalized workflow for the in vivo evaluation of a novel chemical entity.

Hypothetical Signaling Pathway of a Related Analgesic Acetamide Derivative:

Based on the finding that some related acetamides may act on COX enzymes, a simplified, hypothetical signaling pathway is presented below. This is a generalized representation and has not been validated for this compound.

Caption: A hypothetical mechanism of action for a COX-inhibiting acetamide derivative.

Due to the lack of specific data for this compound, researchers interested in this compound must conduct foundational studies to determine its basic properties, safety profile, and biological activity. These would include chemical synthesis and characterization, in vitro assays, and preliminary in vivo toxicity and pharmacokinetic studies before proceeding to efficacy models. The information on related compounds and the generalized protocols provided here should be used for conceptual guidance only and are not a substitute for rigorous, compound-specific experimental validation.

References

- 1. mdpi.com [mdpi.com]

- 2. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation : Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

Application Notes and Protocols: N-(2-chlorobenzyl)-2,2-diphenylacetamide as a Potential Anticonvulsant

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data and established protocols for N-(2-chlorobenzyl)-2,2-diphenylacetamide as an anticonvulsant are not extensively available in published literature. The following application notes and protocols are based on generalized procedures for the synthesis and evaluation of novel anticonvulsant candidates, drawing from methodologies used for structurally related compounds.

Introduction

This compound is a novel chemical entity with a structural resemblance to other known anticonvulsant agents. Its diphenylacetamide core is a feature present in several compounds investigated for their activity against epilepsy. This document provides a framework for the initial synthesis and preclinical evaluation of this compound's potential as an anticonvulsant. The protocols outlined below are standard initial screening methods in preclinical epilepsy research.

Synthesis Protocol

A plausible synthetic route for this compound is proposed based on standard amide bond formation reactions.

Reaction Scheme:

Diphenylacetic acid is first converted to its more reactive acid chloride derivative, which then reacts with 2-chlorobenzylamine to form the final product.

Materials:

-

Diphenylacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

2-chlorobenzylamine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Activation of Diphenylacetic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylacetic acid in an excess of thionyl chloride.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 1-2 hours, monitoring the reaction by TLC.

-

Remove the excess thionyl chloride under reduced pressure to obtain diphenylacetyl chloride.

-

-

Amide Coupling:

-

Dissolve the crude diphenylacetyl chloride in anhydrous DCM.

-

In a separate flask, dissolve 2-chlorobenzylamine and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add the diphenylacetyl chloride solution to the amine solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Preclinical Anticonvulsant Screening Protocols

The following are standard in vivo models for the initial screening of potential anticonvulsant drugs.[1]

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[2][3]

Materials:

-

Rodent shocker with corneal or ear-clip electrodes

-

Saline solution (0.9%)

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

-

Test compound (this compound) dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose)

-

Male CF-1 mice or Sprague-Dawley rats[2]

-

Observation cages

Protocol:

-

Administer the test compound intraperitoneally (i.p.) at various doses to different groups of animals. A vehicle control group should also be included.

-

Allow for a predetermined time for the compound to reach its peak effect (e.g., 30-60 minutes).[3]

-

Apply a drop of topical anesthetic to the corneas of each animal, followed by a drop of saline to improve electrical contact.[2]

-

Deliver a supramaximal electrical stimulus via corneal or ear-clip electrodes (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds).[2]

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.[4]

-

Protection is defined as the abolition of the tonic hindlimb extension phase of the seizure.[2]

-

Record the number of protected animals at each dose level.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for clonic seizures, similar to absence seizures in humans, and identifies compounds that can raise the seizure threshold.[5][6]

Materials:

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg for CF-1 mice)[6]

-

Test compound dissolved or suspended in a suitable vehicle

-

Male CF-1 mice[6]

-

Observation cages

-

Syringes for subcutaneous injection

Protocol:

-

Administer the test compound i.p. at various doses to different groups of animals, including a vehicle control group.

-

After the predetermined time for peak effect, administer PTZ subcutaneously in a loose fold of skin on the back of the neck.[6]

-

Place each animal in an individual observation cage.

-

Observe the animals for 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).[6]

-

Protection is defined as the absence of a clonic seizure episode.

-

Record the number of protected animals at each dose level.

Neurotoxicity Screening

It is crucial to assess for any adverse effects of the test compound on motor coordination. The rotarod test is a common method for this purpose.

Rotarod Test

Materials:

-

Rotarod apparatus

-

Test compound dissolved or suspended in a suitable vehicle

-

Male CF-1 mice

Protocol:

-

Train the mice to stay on the rotating rod (e.g., at 6 rpm) for a set period (e.g., 1-2 minutes).

-

Administer the test compound i.p. at various doses.

-

At the time of expected peak effect, place the animals back on the rotarod.

-

Record the time each animal is able to remain on the rod.

-

Neurotoxicity is indicated by the inability of the animal to maintain its balance on the rod for the predetermined time.

Data Presentation

The quantitative data from these experiments should be summarized to determine the compound's efficacy and safety profile.

Table 1: Anticonvulsant Activity of this compound

| Test Model | Dose (mg/kg) | Number of Animals Protected / Total | ED₅₀ (mg/kg) (95% CI) |

| MES | |||

| scPTZ | |||

ED₅₀ (Median Effective Dose) is the dose at which 50% of the animals are protected from the induced seizure. It is calculated using methods such as the Litchfield and Wilcoxon method.[4]

Table 2: Neurotoxicity Profile of this compound

| Test Model | Dose (mg/kg) | Number of Animals Exhibiting Neurotoxicity / Total | TD₅₀ (mg/kg) (95% CI) |

| Rotarod | |||

TD₅₀ (Median Toxic Dose) is the dose at which 50% of the animals exhibit neurotoxicity.

Table 3: Protective Index

| Parameter | Value |

| MES ED₅₀ (mg/kg) | |

| scPTZ ED₅₀ (mg/kg) | |

| Rotarod TD₅₀ (mg/kg) | |

| Protective Index (PI) = TD₅₀ / ED₅₀ |

The Protective Index provides an initial assessment of the compound's margin of safety.

Visualized Workflows

References

- 1. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 3. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]

- 4. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]

- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 6. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

Application Notes and Protocols for N-substituted Acetamides in Antimicrobial Research

A focus on 2-chloro-N,N-diphenylacetamide and 2-chloro-N-phenylacetamide derivatives

While specific research on N-(2-chlorobenzyl)-2,2-diphenylacetamide is not extensively available in current literature, significant antimicrobial studies have been conducted on structurally related N-substituted acetamides. This document provides detailed application notes and protocols based on research into derivatives of 2-chloro-N,N-diphenylacetamide and 2-chloro-N-phenylacetamide, offering valuable insights for researchers, scientists, and drug development professionals exploring this chemical class.

These compounds have demonstrated notable antibacterial and antifungal properties, including activity against drug-resistant strains and the ability to inhibit biofilm formation.[1][2][3] The following sections summarize the key findings and provide detailed methodologies for replicating and expanding upon this research.

Application Notes

Antimicrobial and Antibiofilm Activity

Derivatives of 2-chloro-N,N-diphenylacetamide have been synthesized and screened for their antimicrobial potential. Notably, 2-hydrazinyl-N,N-diphenylacetamide derivatives have shown significant antibacterial and antifungal activity.[4][5] For instance, certain derivatives exhibited considerable efficacy against bacterial strains such as Bacillus pumilus, Bacillus subtilis, and Escherichia coli, as well as fungal strains like Rhizopus oryzae and Aspergillus niger.[4]

Furthermore, 2-chloro-N-phenylacetamide has been identified as a potent antifungal agent, particularly against fluconazole-resistant Candida albicans and Candida parapsilosis.[1][3] This compound has demonstrated fungicidal effects and the ability to both inhibit the formation of and disrupt pre-formed biofilms.[1][2] Studies suggest its mechanism of action may involve the inhibition of the enzyme dihydrofolate reductase (DHFR) and potential binding to ergosterol in the fungal plasma membrane.[6][7]

Quantitative Antimicrobial Data

The following tables summarize the quantitative data from antimicrobial and antibiofilm assays performed on relevant N-substituted acetamide derivatives.

Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide against Candida Species [1][3]

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |

| Candida albicans (Fluconazole-Resistant) | 128 - 256 | 512 - 1024 |

| Candida parapsilosis (Fluconazole-Resistant) | 128 - 256 | 1024 |

Table 2: Antibiofilm Activity of 2-chloro-N-phenylacetamide [1]

| Activity | Concentration | Percentage Inhibition/Disruption |

| Inhibition of Biofilm Formation | Sub-inhibitory (MIC/4) | Up to 50% |

| Inhibition of Biofilm Formation | MIC | Up to 92% |

| Disruption of Pre-formed Biofilm | - | Up to 87% |

Table 3: Antibacterial and Antifungal Activity of 2-hydrazinyl-N,N-diphenylacetamide Derivatives (Zone of Inhibition in mm) [4]

| Compound | B. pumilus | B. subtilis | E. coli | R. oryzae | A. niger |

| A1 | - | - | - | 19 | 18 |

| A3 | 16 | 17 | 15 | - | - |

| A9 | 15 | 16 | 16 | - | - |

| Chloramphenicol (Standard) | 25 | 26 | 24 | NA | NA |

| Fluconazole (Standard) | NA | NA | NA | 20 | 22 |

| '-' indicates no significant activity; 'NA' indicates not applicable. |

Experimental Protocols

Protocol 1: Synthesis of 2-hydrazino-N,N-diphenylacetamide Derivatives

This protocol is adapted from the synthesis of novel 2-hydrazinyl-N,N-diphenylacetamide derivatives.[4][5]

Step 1: Synthesis of 2-chloro-N,N-diphenylacetamide

-

Combine diphenylamine and chloroacetyl chloride.

-

Reflux the mixture to carry out the chloroacetylation reaction.

-

Purify the resulting 2-chloro-N,N-diphenylacetamide.

Step 2: Synthesis of 2-hydrazino-N,N-diphenylacetamide

-

Dissolve 2-chloro-N,N-diphenylacetamide (0.002 M) in 100 mL of methanol with stirring.

-

Add hydrazine hydrate (0.004 M) to the solution.

-

Reflux the reaction mixture for 48 hours.

-

Cool the mixture and store it in a refrigerator overnight to facilitate precipitation.

-

Filter the product and recrystallize it from ethanol.

Step 3: Synthesis of Schiff Base Derivatives

-

React the purified 2-hydrazino-N,N-diphenylacetamide with various aromatic aldehydes.

-

Conduct the reaction in methanol in the presence of glacial acetic acid.

-

Purify the final Schiff base derivatives for subsequent antimicrobial screening.

Caption: Synthesis pathway for 2-hydrazinyl-N,N-diphenylacetamide derivatives.

Protocol 2: Antimicrobial Susceptibility Testing by Cup-Plate Method

This method is a widely used technique for preliminary screening of antimicrobial activity.[4][8][9][10]

-

Media Preparation: Prepare Nutrient Agar medium according to the manufacturer's instructions and sterilize it.

-

Inoculation: Aseptically transfer a standardized suspension of the test microorganism onto the surface of the solidified agar plate and spread it evenly.

-

Well Creation: Use a sterile borer to punch uniform wells or "cups" in the agar.

-

Sample and Control Application:

-

Add a defined volume (e.g., 0.05 mL and 0.1 mL) of the test compound solution (dissolved in a suitable solvent like DMSO) into separate wells.

-

Add a standard antibiotic (e.g., Chloramphenicol for bacteria, Fluconazole for fungi) to another well as a positive control.

-

Add the solvent (e.g., DMSO) alone to a well as a negative control.

-

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and up to 72 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Caption: Experimental workflow for the cup-plate antimicrobial assay.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that kills the microorganism (MFC).[11][12][13][14]

-

Preparation of Test Compound Dilutions:

-

In a 96-well microtiter plate, prepare serial twofold dilutions of the test compound in a suitable broth medium (e.g., RPMI-1640 for fungi).[1]

-

The concentration range should be sufficient to determine the MIC.

-

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism as per CLSI guidelines.

-

Inoculation: Add a defined volume of the microbial suspension to each well containing the test compound dilutions.

-

Controls:

-

Positive Control: A well with the microbial suspension and broth only (no test compound).

-

Negative Control: A well with broth only (no microbial suspension).

-

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth.

-

MFC Determination:

-

Take an aliquot from the wells that show no visible growth (at and above the MIC).

-

Plate the aliquots onto fresh agar plates.

-

Incubate the agar plates.

-

The MFC is the lowest concentration that results in no microbial growth on the agar plate.

-

Caption: Workflow for MIC and MFC determination by broth microdilution.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Microbiological assay | PPTX [slideshare.net]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 12. protocols.io [protocols.io]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: N-(2-chlorobenzyl)-2,2-diphenylacetamide in Analgesic Activity Studies

Note: Extensive literature searches did not yield specific data on the analgesic activity of N-(2-chlorobenzyl)-2,2-diphenylacetamide. The following information is based on studies of structurally related compounds, including other diphenylacetamide derivatives and N-benzyl substituted amides, to provide a framework for potential research and application.

Introduction

This compound belongs to the class of acetamide derivatives, a chemical scaffold that has been explored for various pharmacological activities. While direct analgesic studies on this specific compound are not publicly available, research on related N-benzyl amides and diphenylacetamide derivatives suggests that this structural motif may be of interest in the development of novel analgesic agents. This document outlines generalized protocols and application notes for assessing the potential analgesic properties of this compound, based on established methodologies for similar compounds.

Structurally Related Compounds and Their Analgesic Activity

Studies on various acetamide derivatives have demonstrated their potential as analgesic agents. For instance, a series of 2-chloro-N,N-diphenylacetamide derivatives were synthesized and evaluated for their analgesic activity using a hot plate model, with some compounds showing significant responses.[1] Another study on N-benzyl 2-amino-2-(hetero)aromatic acetamides, while primarily focused on anticonvulsant activity, also noted pain-attenuating properties in some of the synthesized analogues.[2] Furthermore, various N-benzyl substituted compounds have been investigated for their analgesic effects in different pain models.[3][4] These findings suggest that the combination of a diphenylacetamide core and an N-benzyl group, as present in this compound, warrants investigation for its potential analgesic effects.

General Experimental Protocols for Analgesic Activity Screening

The following are detailed methodologies for common in vivo models used to assess analgesic activity. These protocols are generalized and would require optimization for the specific test compound.

Hot Plate Test

The hot plate test is a widely used method to evaluate centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[5][6]

Principle: The latency of the animal's response to a heated surface is an indicator of its pain threshold. An increase in latency after administration of a test compound suggests an analgesic effect.

Protocol:

-

Animals: Male or female mice (20-25 g) or rats (150-200 g) are used.

-

Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.[7]

-

Procedure:

-

Animals are habituated to the testing room for at least 30 minutes before the experiment.

-

Each animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a paw, jumping) is recorded as the baseline latency.[7] A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[7][8]

-

The test compound, a vehicle control, and a positive control (e.g., morphine) are administered (e.g., intraperitoneally or orally).

-

The latency to the nociceptive response is measured again at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

-

Data Analysis: The percentage increase in latency is calculated for each animal and compared between treatment groups.

Acetic Acid-Induced Writhing Test

This test is a chemical-induced pain model sensitive to both centrally and peripherally acting analgesics.[9][10][11]

Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching behavior known as "writhing." A reduction in the number of writhes indicates an analgesic effect.[12]

Protocol:

-

Animals: Male or female mice (20-25 g) are typically used.[13]

-

Procedure:

-

Animals are divided into control and test groups.

-

The test compound, a vehicle control, and a positive control (e.g., diclofenac sodium) are administered.[13]

-

After a set absorption time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.[11][13]

-

Immediately after the injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a specific period (e.g., 10-20 minutes).[9]

-

-

Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group.

Formalin Test

The formalin test is a model of tonic pain that can differentiate between neurogenic and inflammatory pain mechanisms.[8][14][15]

Principle: Subcutaneous injection of a dilute formalin solution into the paw elicits a biphasic pain response. The early phase (0-5 minutes) is due to direct C-fiber activation, while the late phase (15-30 minutes) is associated with an inflammatory response.[14][15]

Protocol:

-

Animals: Male or female mice (20-25 g) or rats (150-200 g) are used.

-

Procedure:

-

Animals are pre-treated with the test compound, vehicle, or a positive control.

-

A small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of a hind paw.[15][16]

-

The animal is immediately placed in an observation chamber.

-

The amount of time the animal spends licking, biting, or flinching the injected paw is recorded during the early and late phases.[16]

-

-

Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase and compared between the different treatment groups.

Potential Mechanism of Action and Signaling Pathways

While the specific mechanism of action for this compound is unknown, related diphenylacetamide derivatives have been suggested to act through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway involved in pain and inflammation.[1]

Below is a generalized diagram of a potential signaling pathway for an analgesic compound that inhibits the COX pathway.

Caption: Hypothetical mechanism of action via COX inhibition.

Experimental Workflow

A typical workflow for the preclinical screening of a novel compound for analgesic activity is depicted below.

Caption: General workflow for preclinical analgesic screening.

Conclusion

While there is a lack of specific published data on the analgesic activity of this compound, the structural similarities to other bioactive acetamide and N-benzyl derivatives suggest that it may possess analgesic properties. The experimental protocols and workflows outlined in these application notes provide a comprehensive framework for the systematic evaluation of this compound's potential as a novel analgesic agent. Further research, beginning with the foundational screening models described, is necessary to elucidate its pharmacological profile.

References

- 1. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation : Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis, anticonvulsant activity, and neuropathic pain-attenuating activity of N-benzyl 2-amino-2-(hetero)aromatic acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Spatial Structure and Analgesic Activity of Sodium 3-Benzylaminocarbonyl-1-methyl-2,2-dioxo-1H-2λ6,1-benzothiazin-4-olate Solvates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, analgesic and anti-inflammatory activities of novel 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hot plate test - Wikipedia [en.wikipedia.org]

- 6. Hot plate test [panlab.com]

- 7. Hot-plate analgesia testing [bio-protocol.org]

- 8. criver.com [criver.com]

- 9. rjptsimlab.com [rjptsimlab.com]

- 10. Acetic acid-induced writhing method: Significance and symbolism [wisdomlib.org]

- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 12. saspublishers.com [saspublishers.com]

- 13. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]

- 14. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. meliordiscovery.com [meliordiscovery.com]

Application Notes and Protocols for the Investigation of N-(2-chlorobenzyl)-2,2-diphenylacetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(2-chlorobenzyl)-2,2-diphenylacetamide is a novel synthetic compound with a chemical structure suggestive of potential biological activity. Its diphenylacetamide core is a feature of various bioactive molecules, and the N-substituted benzyl group can influence its pharmacological properties. This document provides a comprehensive experimental design to investigate the therapeutic potential of this compound, focusing on its synthesis, and evaluation as a potential anticancer agent and enzyme inhibitor.

Synthesis Protocol

A plausible synthetic route for this compound involves the acylation of 2-chlorobenzylamine with diphenylacetyl chloride.

Materials:

-

Diphenylacetic acid

-

Thionyl chloride (SOCl₂)

-

2-chlorobenzylamine

-

Triethylamine (TEA) or other suitable base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Synthesis of Diphenylacetyl Chloride:

-

In a round-bottom flask, dissolve diphenylacetic acid in an excess of thionyl chloride.

-

Reflux the mixture for 2-3 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain crude diphenylacetyl chloride.

-

-

Amide Formation:

-

Dissolve 2-chlorobenzylamine and triethylamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-